
4-Benzyloxy-3-bromophenylamine
Overview
Description
4-Benzyloxy-3-bromophenylamine is an organic compound characterized by a benzene ring substituted with a benzyloxy group at the 4-position and a bromine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxy-3-bromophenylamine typically involves the following steps:
Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyloxy precursor reacts with the brominated benzene derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-3-bromophenylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, alkyl, or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or Grignard reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines or alcohols.
Scientific Research Applications
4-Benzyloxy-3-bromophenylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-bromophenylamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparison with Similar Compounds
4-Benzyloxy-3-chlorophenylamine: Similar structure but with a chlorine atom instead of bromine.
4-Benzyloxy-3-fluorophenylamine: Contains a fluorine atom in place of bromine.
4-Benzyloxy-3-iodophenylamine: Features an iodine atom instead of bromine.
Uniqueness: 4-Benzyloxy-3-bromophenylamine is unique due to the specific electronic and steric effects imparted by the bromine atom. These effects influence its reactivity and interactions with other molecules, making it distinct from its halogenated analogs.
Biological Activity
4-Benzyloxy-3-bromophenylamine, an organic compound characterized by a benzene ring with a benzyloxy group at the 4-position and a bromine atom at the 3-position, has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings.
This compound is primarily utilized in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. The compound acts as a ligand, facilitating the formation of carbon-carbon bonds through transmetalation processes. Its interaction with various enzymes and receptors positions it as a valuable probe in biochemical assays.
Target Interaction
The compound's mode of action involves:
- Transmetalation : A critical step in cross-coupling reactions where it exchanges a metal atom with another molecule.
- Biochemical Pathways : It significantly influences pathways involving carbon-carbon bond formation, which is essential for synthesizing complex organic molecules.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest that compounds similar to this compound may inhibit cancer cell proliferation. The bromine substituent is hypothesized to enhance its reactivity and binding affinity to target proteins involved in tumor growth .
- Enzyme Inhibition : The compound is being explored for its potential to inhibit specific enzymes that play roles in metabolic pathways. This inhibition could lead to therapeutic applications in metabolic disorders and cancer.
- Neuroprotective Effects : There are indications that related compounds can interact with tau proteins, potentially inhibiting oligomer formation linked to neurodegenerative diseases like Alzheimer's .
Research Findings and Case Studies
Recent studies have provided insights into the biological activity of this compound:
- Study on Enzyme Interaction : A study demonstrated that the compound could effectively bind to certain enzymes, leading to altered enzymatic activity. This was evidenced by changes in reaction rates when the compound was introduced into enzyme assays .
- Antitumor Activity : In vitro tests showed that derivatives of this compound inhibited the growth of several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
3-bromo-4-phenylmethoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-12-8-11(15)6-7-13(12)16-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOYDLZVKUVCEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)N)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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